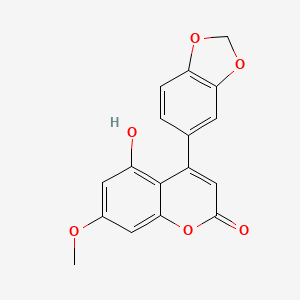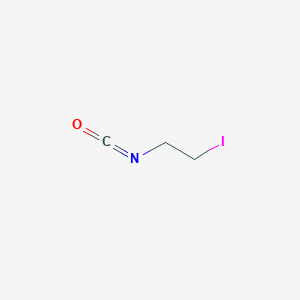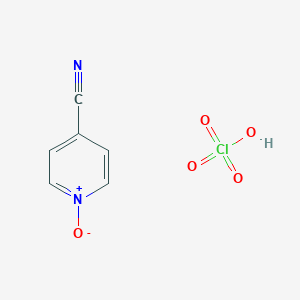![molecular formula C12H18N2O B14307156 (1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide CAS No. 112752-41-7](/img/structure/B14307156.png)
(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a methoxyphenyl group attached to a dimethylethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide typically involves the reaction of 3-methoxybenzylamine with N,N-dimethylacetamide dimethyl acetal. The reaction is carried out under anhydrous conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N’-[(4-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide
- (1E)-N’-[(3-Hydroxyphenyl)methyl]-N,N-dimethylethanimidamide
- (1E)-N’-[(3-Methylphenyl)methyl]-N,N-dimethylethanimidamide
Uniqueness
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
112752-41-7 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-10(14(2)3)13-9-11-6-5-7-12(8-11)15-4/h5-8H,9H2,1-4H3 |
InChI Key |
HDOOYSZRONBZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC(=CC=C1)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)
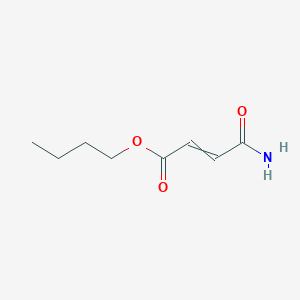
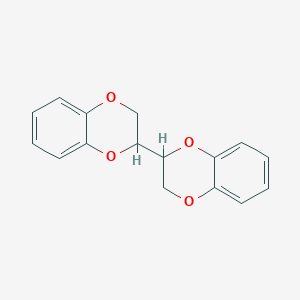
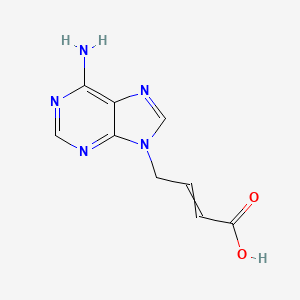
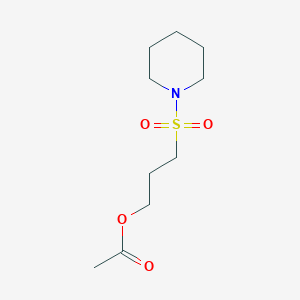

![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
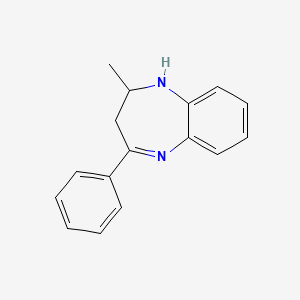
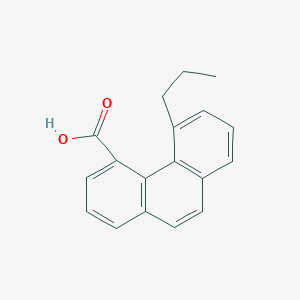
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
